Tert-butyl 3-methyl-2-sulfanylbutanoate

Molecular Weight Physical Property Building Block Selection

Researchers requiring sequential carboxyl deprotection face challenges with ester lability under diverse conditions. This compound provides a precise solution with a tert-butyl ester that undergoes selective acid-catalyzed SN1 cleavage while methyl/ethyl esters remain intact. • Orthogonal Deprotection: Selectively cleaved by TFA/HCl without affecting primary esters. • Steric Shielding: The bulky tert-butyl group reduces unwanted nucleophilic attack at the carbonyl, ensuring chemoselectivity. • Chiral Scaffold: The chiral α-carbon and nucleophilic thiol enable diverse asymmetric synthesis and bioconjugation. Supplied at 95% purity with global shipping available. Confirm stability under your specific reaction conditions before large-scale procurement.

Molecular Formula C9H18O2S
Molecular Weight 190.3
CAS No. 1702524-88-6
Cat. No. B2847367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-methyl-2-sulfanylbutanoate
CAS1702524-88-6
Molecular FormulaC9H18O2S
Molecular Weight190.3
Structural Identifiers
SMILESCC(C)C(C(=O)OC(C)(C)C)S
InChIInChI=1S/C9H18O2S/c1-6(2)7(12)8(10)11-9(3,4)5/h6-7,12H,1-5H3
InChIKeyNCFZZMIOZXLPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of Tert-Butyl 3-Methyl-2-sulfanylbutanoate


Tert-butyl 3-methyl-2-sulfanylbutanoate (CAS 1702524-88-6) is a beta-mercapto carboxylic acid tert-butyl ester with the molecular formula C9H18O2S and a molecular weight of 190.31 g/mol . Supplied primarily by Enamine (EN300-6365242) and distributed through Sigma-Aldrich with a certified purity of 95% , it belongs to the class of versatile small-molecule building blocks featuring a chiral center, a nucleophilic sulfanyl (–SH) group, and a sterically hindered tert-butyl ester. This combination of functional groups positions it as a candidate for applications requiring orthogonal reactivity or late-stage ester deprotection under acidic conditions.

Orthogonal acid-labile tert-butyl ester deprotection
Sterically controlled thiol for chemoselective transformations
Chiral building block with nucleophilic sulfanyl group

Why Generic Substitution Fails


Interchanging beta-mercapto carboxylic acid esters within this compound class carries quantifiable risk rooted in the divergent steric and electronic properties of the ester alkyl group. The tert-butyl ester is not a simple isostere of the methyl or ethyl congeners. Mechanistically, tert-butyl esters undergo acid-catalyzed hydrolysis via a distinct SN1-type alkyl-oxygen cleavage pathway, while primary esters hydrolyze via the BAC2 mechanism, resulting in markedly different deprotection kinetics [1]. Furthermore, the bulky tert-butyl group provides significantly greater steric shielding of the adjacent carbonyl, reducing its susceptibility to nucleophilic attack—a critical factor in synthetic sequences requiring chemoselective transformations [2]. The pKa values of the corresponding acids also differ measurably, influencing solubility and ionization behavior in aqueous environments.

Tert-butyl ester may undergo distinct acid-catalyzed SN1 cleavage
Methyl ester follows BAC2 pathway; deprotection kinetics may differ significantly
Bulky tert-butyl shields carbonyl, reducing nucleophilic susceptibility
Methyl ester provides less steric hindrance, altering chemoselectivity
Thiol pKa may shift due to electron-donating effect of tert-butyl
Methyl ester analog exhibits different thiol reactivity profile

Key Differences from Methyl Ester


Molecular Weight vs. Methyl Ester

The target compound exhibits a molecular weight (MW) of 190.31 g/mol, which is 42.09 g/mol (28.4%) higher than the methyl ester analog methyl 3-methyl-2-sulfanylbutanoate (MW 148.22 g/mol) . This mass difference is consistent with the replacement of a methyl group (–CH3) with a tert-butyl group (–C(CH3)3). This increase primarily reflects the steric footprint of the ester moiety. The molecular formula changes from C6H12O2S (methyl ester) to C9H18O2S (tert-butyl ester), adding three carbon and six hydrogen atoms. This has implications for solution-phase properties such as solubility and logP.

Molecular Weight vs. Methyl Ester
Head-to-head
+28.4% (42.09 g/mol higher)
Physical property and detection limits may shift
Verify impact on solubility and logP for your workflow
Molecular Weight Physical Property Building Block Selection

pKa Difference from Methyl Ester

While the target compound's ester group lacks an acidic proton, the pKa of the conjugate acid (the corresponding carboxylic acid) is informative. The free acid 3-methyl-2-sulfanylbutanoic acid has a reported logP of 1.025 and pKa of ~4.59 [1]. The methyl ester analog has a predicted pKa of 8.37±0.10 . The tert-butyl ester is anticipated to have a slightly different electronic environment around the thiol group due to the greater electron-donating effect of the tert-butyl group, which can enhance thiol nucleophilicity and slightly increase the thiol pKa. This can influence reaction kinetics and selectivity in thiol-based chemistry, such as Michael additions or disulfide formations.

pKa vs. Methyl Ester
Class-level
Thiol pKa shift +0.1–0.3 (est.)
Thiol reactivity may differ subtly
Predicted property; experimental validation recommended
pKa Acid Dissociation Ionization

Purity Specification

The target compound is supplied by Enamine (via Sigma-Aldrich) with a minimum certified purity of 95% . This is a standard purity level for research-grade building blocks and is comparable to the methyl ester analog, which is also available at 95%+ purity from multiple suppliers . The consistent specification indicates reliable quality for initial screening and synthesis. Users requiring higher purity for sensitive applications should factor in potential additional purification steps.

Purity Specification
Lot attribute
95% min (comparable to methyl ester)
Baseline quality supports screening; no purity advantage
Verify specific lot purity before sensitive applications
Purity Quality Control Procurement

Key Research Applications


Orthogonal Deprotection Strategies

The tert-butyl ester group of the target compound can be selectively cleaved under acidic conditions (e.g., TFA, HCl/dioxane) while leaving methyl or ethyl esters intact. This orthogonality is leveraged in synthetic routes requiring sequential deprotection of multiple carboxyl groups. The steric bulk of the tert-butyl group also dictates a distinct SN1-type hydrolysis mechanism, in contrast to the BAC2 pathways of primary esters [1]. Selection is justified when a synthetic sequence demands that a C-terminal ester survive basic or nucleophilic conditions that would cleave a methyl or ethyl ester. However, experimental validation of stability under specific reaction conditions is strongly recommended before committing to large-scale procurement.

Sterically Controlled Thiol Bioconjugation

The tert-butyl ester's steric demand can influence the regioselectivity and efficiency of thiol-ene click chemistry or Michael additions involving the sulfanyl group. The electron-donating effect of the tert-butyl group may slightly elevate thiol pKa, potentially increasing nucleophilicity under mildly basic conditions. This class-level property suggests utility in bioconjugation or polymer chemistry where controlled reactivity is paramount [2]. Researchers should verify performance in their specific system before adopting this compound as a standard building block.

Analytical Reference Standard

With a molecular weight of 190.31 g/mol and specific InChI Key NCFZZMIOZXLPNE-UHFFFAOYSA-N, the target compound serves as a well-defined reference standard for developing LC-MS, GC-MS, or NMR methods targeting beta-mercapto carboxylic acid derivatives . Its distinct mass spectral signature aids in establishing calibration curves and fragmentation patterns. The 95% purity specification supports its use as a secondary reference material.

Covalent Inhibitor Design

The combination of a chiral alpha-carbon, a nucleophilic thiol, and a tert-butyl ester creates a scaffold amenable to covalent drug discovery. The thiol group can act as a warhead for reversible or irreversible targeting of cysteine residues, while the tert-butyl ester provides a prodrug handle that can be cleaved in acidic environments (e.g., endosomes). This is a class-level inference based on known applications of structurally related mercapto esters and tert-butyl prodrugs [3]. The compound is suitable for initial fragment-based screening or as a starting point for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Orthogonal ester deprotection
Acid-labile tert-butyl ester
Deprotection selectivity vs. primary esters under acidic conditions
Sterically controlled thiol conjugation
Steric and electronic modulation of sulfanyl group
Thiol reactivity and regioselectivity in specific systems
Analytical reference standard
Defined MW and InChI Key
Method calibration for beta-mercapto esters
Fragment-based screening scaffold
Chiral scaffold with thiol warhead and masked acid
Cysteine-reactivity and prodrug cleavage screening
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